2-(5-methoxynaphthalen-2-yl)propanoic Acid

Inflammation Enzymology Lipoxygenase

2-(5-methoxynaphthalen-2-yl)propanoic Acid is a member of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), characterized by a naphthalene core with a methoxy substituent and a propanoic acid side chain. It is a positional isomer of the widely used drug naproxen, differing only in the location of the methoxy group on the naphthalene ring (5-position versus 6-position).

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
Cat. No. B12081626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methoxynaphthalen-2-yl)propanoic Acid
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C(=CC=C2)OC)C(=O)O
InChIInChI=1S/C14H14O3/c1-9(14(15)16)10-6-7-12-11(8-10)4-3-5-13(12)17-2/h3-9H,1-2H3,(H,15,16)
InChIKeyICRSDYDMKBXRSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Methoxynaphthalen-2-yl)propanoic Acid: Sourcing and Differentiation Guide for the 5-Methoxy Naproxen Isomer


2-(5-methoxynaphthalen-2-yl)propanoic Acid is a member of the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), characterized by a naphthalene core with a methoxy substituent and a propanoic acid side chain [1]. It is a positional isomer of the widely used drug naproxen, differing only in the location of the methoxy group on the naphthalene ring (5-position versus 6-position) [1]. This seemingly minor structural shift leads to significant differences in its pharmacological profile, including a shift in primary enzyme inhibition target and altered physicochemical properties, which are critical for specific research applications .

Why 2-(5-Methoxynaphthalen-2-yl)propanoic Acid Cannot Be Substituted with Standard NSAIDs Like Naproxen


The assumption that 2-(5-methoxynaphthalen-2-yl)propanoic Acid is functionally equivalent to its 6-methoxy isomer, naproxen, is a critical error in experimental design. While naproxen is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, the 5-methoxy isomer demonstrates a distinct pharmacological profile, including poor inhibition of COX-2 and a potential for targeting other pathways like 5-lipoxygenase (5-LOX) [1]. Furthermore, its altered solubility profile can significantly impact in vitro assay conditions and in vivo pharmacokinetics . Procuring this specific isomer is essential for studies focused on lipoxygenase inhibition, structure-activity relationships (SAR) of naphthalene-based NSAIDs, or where a reduced COX-mediated anti-inflammatory effect is a desired experimental control.

Quantitative Differentiation of 2-(5-Methoxynaphthalen-2-yl)propanoic Acid: Key Data Points for Procurement Decisions


Shift in Primary Enzyme Target from COX to 5-LOX

The 5-methoxy isomer exhibits a significantly different enzyme inhibition profile compared to its 6-methoxy counterpart (naproxen). While naproxen is a potent COX-1/COX-2 inhibitor, 2-(5-methoxynaphthalen-2-yl)propanoic acid demonstrates very weak activity against COX-2 (IC50 > 10,000 nM) [1] and instead shows preferential, though still modest, inhibition of human recombinant 5-lipoxygenase (5-LOX) [2].

Inflammation Enzymology Lipoxygenase NSAID SAR

Reduced Solubility Compared to the 6-Methoxy Isomer (Naproxen)

The positional shift of the methoxy group from the 6- to the 5-position on the naphthalene ring alters the molecule's steric and electronic environment, impacting its interaction with solvents. The 5-methoxy isomer is predicted to have reduced aqueous solubility relative to naproxen . This is a direct consequence of the methoxy group being in closer proximity (ortho) to the propanoic acid side chain, increasing steric hindrance . Experimental solubility data for the 5-methoxy isomer are sparse, but this class-level inference is a critical consideration for in vitro assays and formulation development.

Physicochemical Properties Formulation Bioavailability Analytical Chemistry

Distinct Physicochemical Properties: Melting Point and LogP

The different substitution pattern also influences the fundamental physical properties of the molecule. Based on vendor technical datasheets, 2-(5-methoxynaphthalen-2-yl)propanoic acid has a predicted melting point of approximately 110°C and a predicted LogP of approximately 3.38 . In comparison, naproxen has a reported melting point of 152-155°C and a LogP around 3.18 [1]. These differences in melting point and lipophilicity can be used for analytical verification of the correct isomer and influence its behavior in chromatographic separations and biological membrane permeability.

Physicochemical Properties Analytical Characterization Drug Discovery

Recommended Application Scenarios for Procuring 2-(5-Methoxynaphthalen-2-yl)propanoic Acid


Investigating the 5-Lipoxygenase Pathway in Inflammation

Given its preferential, albeit modest, activity towards 5-LOX over COX-2 [1], this compound is a valuable tool compound for studying the role of the 5-LOX pathway in inflammation models. It allows researchers to dissect the contribution of leukotrienes in a system where strong COX inhibition is undesirable, providing a cleaner signal for 5-LOX-mediated effects compared to using non-selective or dual inhibitors. [2]

Structure-Activity Relationship (SAR) Studies of Naphthalene-Based NSAIDs

As a pure positional isomer of the blockbuster drug naproxen, this compound is indispensable for rigorous SAR studies. Comparing its biological activity, physicochemical properties, and pharmacokinetic behavior to naproxen provides fundamental insights into the impact of methoxy group positioning on drug-target interactions and overall drug performance.

Development of Analytical Methods for Isomeric Purity

The distinct physicochemical properties, such as the significantly lower melting point and altered chromatographic retention time, make 2-(5-methoxynaphthalen-2-yl)propanoic Acid an essential reference standard. It is required for developing and validating HPLC or LC-MS methods to detect and quantify this specific isomer as an impurity in naproxen active pharmaceutical ingredient (API) or finished drug products.

Negative Control or Comparator in COX-Dependent Assays

With an IC50 > 10,000 nM against COX-2 [1], this compound serves as an excellent negative control or a low-activity comparator in cell-based assays designed to measure COX-2 dependent prostaglandin synthesis. Using this isomer allows researchers to confirm that observed anti-inflammatory effects are specifically due to COX inhibition by the test compound and not a nonspecific property of the naphthalene scaffold.

Technical Documentation Hub

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